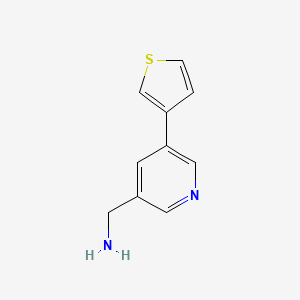

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

(5-thiophen-3-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDCSADFHCSLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744430 | |

| Record name | 1-[5-(Thiophen-3-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-15-7 | |

| Record name | 3-Pyridinemethanamine, 5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(Thiophen-3-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine typically involves the reaction of 3-bromopyridine with thiophene-3-boronic acid under Suzuki coupling conditions. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to (5-(Thiophen-3-yl)pyridin-3-yl)methanamine exhibit significant anti-inflammatory properties. These compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico studies have shown that this compound could potentially be developed for treating inflammatory diseases such as arthritis and asthma .

Anticancer Activity

The structural features of this compound allow it to interact with various biological targets, making it a candidate for cancer research. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and metastasis through mechanisms including apoptosis induction and cell cycle arrest. Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, indicating a promising avenue for cancer therapeutics .

Cognitive Enhancement

Given its unique chemical structure, this compound may play a role in neuropharmacological applications. Early studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit specific pathways involved in neuroinflammation may contribute to cognitive enhancement .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the compound .

In Vitro Studies

A study conducted on similar compounds demonstrated that they inhibited the proliferation of cancer cells at concentrations ranging from 10 µM to 50 µM, indicating a dose-dependent response. This suggests that modifications to the molecular structure could enhance efficacy .

Mechanistic Studies

Research into the mechanism of action revealed that compounds with a thiophene-pyridine structure could induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Mechanism of Action

The mechanism of action of (5-(Thiophen-3-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- Synthetic Flexibility : Derivatives like the boronic ester () demonstrate utility in modular synthesis for drug discovery pipelines .

Biological Activity

(5-(Thiophen-3-yl)pyridin-3-yl)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiophene ring and a pyridine ring connected by a methanamine group. This unique structural arrangement may influence its biological interactions and pharmacological properties.

Antimycobacterial Activity

Recent studies have highlighted the role of similar compounds in inhibiting Mycobacterium tuberculosis (M.tb). The structure-activity relationship analyses indicate that compounds with increased lipophilicity often exhibit enhanced potency against M.tb. For instance, a study found that certain derivatives of pyrazolo[1,5-a]pyrimidines, which share structural similarities with this compound, demonstrated significant inhibition against M.tb with minimal hERG liability, suggesting a favorable safety profile for further development .

| Compound | MIC (µg/mL) | Lipophilicity (cLogP) |

|---|---|---|

| 5-(Substituted phenyl) | 0.2 - 1.5 | Varies |

| Pyrazolo[1,5-a]pyrimidines | 0.2 - 1.0 | Higher lipophilicity correlates with potency |

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Its mechanism is hypothesized to be similar to that of other aralkylamines, which modulate neurotransmitter systems and may exhibit neuroprotective effects .

Case Studies

- Inhibition Studies : A case study focusing on related compounds indicated that modifications in the thiophene and pyridine substituents significantly affected their inhibitory potency against various biological targets, including SIRT2 . The compound exhibited an IC50 value of 2.47 μM in one such study, demonstrating its potential as a therapeutic agent.

- Antibacterial Activity : Another study examined the antibacterial properties of thiophene-containing compounds, revealing that derivatives with specific substitutions showed promising activity against Gram-positive bacteria, supporting the hypothesis that this compound could possess similar properties .

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound suggests that:

- Substituent Positioning : The position of substituents on the thiophene and pyridine rings is crucial for maintaining biological activity.

- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability, enhancing the compound's therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for (5-(Thiophen-3-yl)pyridin-3-yl)methanamine, and what challenges arise during optimization?

The synthesis typically involves coupling thiophene and pyridine moieties. A plausible route includes:

- Suzuki-Miyaura cross-coupling : Reacting a brominated pyridine derivative (e.g., 5-bromopyridin-3-ylmethanamine) with 3-thienylboronic acid under palladium catalysis .

- Reductive amination : Condensing 5-(thiophen-3-yl)pyridine-3-carbaldehyde with ammonia or a primary amine, followed by reduction (e.g., NaBH₄) to yield the methanamine group .

Challenges : Competing side reactions (e.g., over-alkylation) and purification difficulties due to polar intermediates. Industrial-scale methods may employ continuous flow reactors to enhance yield .

Q. How can the structural identity and purity of this compound be validated?

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially to confirm the thiophene-pyridine linkage .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–8.5 ppm for pyridine and thiophene) and the methanamine CH₂ group (δ 3.0–3.5 ppm). Thiophene’s electron-rich nature may deshield adjacent pyridine protons .

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) at m/z 207.0794 (C₁₀H₁₁N₂S⁺) .

- HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Variability in stereochemistry or impurities : Ensure synthetic protocols avoid byproducts (e.g., dihydrochloride salts, as seen in related compounds ).

- Assay conditions : Compare results across cell lines (e.g., HEK293 vs. CHO) and validate target engagement via competitive binding assays. For CNS applications (e.g., Sarizotan analogs), assess blood-brain barrier permeability .

- SAR studies : Systematically modify the thiophene (e.g., substituents at positions 2/4) or pyridine (e.g., methyl groups) to isolate pharmacophoric motifs .

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thiophene’s sulfur atom may enhance electron density at the pyridine’s nitrogen .

- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT₁A). The methanamine group may form hydrogen bonds with Asp116, while the thiophene engages in π-π stacking .

- MD simulations : Assess stability in lipid bilayers to evaluate membrane permeability .

Q. What analytical challenges arise in detecting trace impurities, and how are they mitigated?

- Impurity profiling : LC-MS/MS can identify byproducts like N-methyl derivatives or oxidation products (e.g., pyridine N-oxide).

- Column selection : HILIC (hydrophilic interaction chromatography) improves retention of polar impurities .

- Quantitative NMR (qNMR) : Use ¹H NMR with an internal standard (e.g., maleic acid) to quantify residual solvents or unreacted intermediates .

Q. How does the compound’s electronic structure influence its coordination chemistry?

- The pyridine nitrogen and methanamine group act as Lewis bases, enabling coordination to transition metals (e.g., Cu²⁺, Pd⁰).

- UV-Vis and EPR spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands or paramagnetic shifts in Cu(II) complexes .

- Applications : Potential as a ligand in catalysis (e.g., C–C coupling) or as a fluorescent probe via metal-centered emission .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in SAR studies?

- Negative controls : Include unmodified pyridine or thiophene analogs to isolate the methanamine’s contribution.

- Positive controls : Use known bioactive analogs (e.g., Sarizotan for 5-HT₁A binding ).

- Batch consistency : Validate synthetic intermediates via FTIR to ensure consistent functional group reactivity .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.